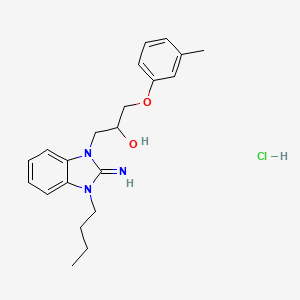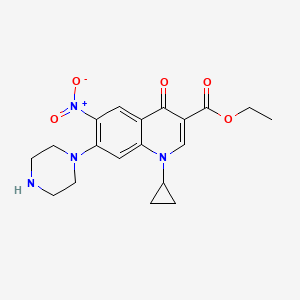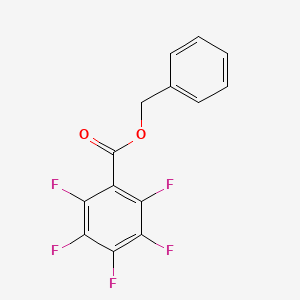![molecular formula C27H32N4O3 B4108758 2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine](/img/structure/B4108758.png)
2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine
Vue d'ensemble
Description
2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the family of adamantyl derivatives that have been used in the development of various drugs. The synthesis of this compound has been achieved through a multi-step process that involves the use of different chemical reagents.
Mécanisme D'action
The mechanism of action of 2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine is not fully understood. However, it has been proposed that it exerts its anticancer activity through the induction of apoptosis in cancer cells. It has also been suggested that it inhibits the growth of cancer cells by targeting various signaling pathways. Moreover, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways. Furthermore, it has been shown to have antifungal, antibacterial, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, it has been shown to have antifungal, antibacterial, and antiviral properties, which make it a potential candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its low yield during the synthesis process.
Orientations Futures
There are several future directions that can be explored with respect to 2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its target proteins. Moreover, the synthesis process of this compound can be optimized to improve its yield and purity. Furthermore, its pharmacokinetics and pharmacodynamics can be studied to determine its efficacy and safety in vivo.
Applications De Recherche Scientifique
2-adamantyl[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]amine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit potent anticancer activity against different cancer cell lines. Additionally, it has been shown to have antifungal, antibacterial, and antiviral properties. Furthermore, it has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent.
Propriétés
IUPAC Name |
[4-[3-(2-adamantylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c32-27(20-4-2-1-3-5-20)30-10-8-29(9-11-30)23-6-7-25(31(33)34)24(17-23)28-26-21-13-18-12-19(15-21)16-22(26)14-18/h1-7,17-19,21-22,26,28H,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCYTPOGGJKLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[({[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4108680.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)butanamide](/img/structure/B4108699.png)
![2-[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4108704.png)


![1-(6-chloro-1,3-benzothiazol-2-yl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4108725.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine](/img/structure/B4108732.png)
![2-[4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4108735.png)
![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4108742.png)
![1-[2-(diethylamino)ethyl]-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine](/img/structure/B4108744.png)

![methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4108753.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine](/img/structure/B4108771.png)